molecular formula C16H23FN2O B14984994 N-((1-(Dimethylamino)cyclohexyl)methyl)-4-fluorobenzamide CAS No. 752142-28-2

N-((1-(Dimethylamino)cyclohexyl)methyl)-4-fluorobenzamide

Cat. No.: B14984994
CAS No.: 752142-28-2
M. Wt: 278.36 g/mol
InChI Key: IGOXMJNGGGFQOV-UHFFFAOYSA-N
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Description

N-((1-(Dimethylamino)cyclohexyl)methyl)-4-fluorobenzamide: (UNII-16M9TU0YZM) is a chemical compound with the molecular formula C16H23FN2O . It is known for its applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((1-(Dimethylamino)cyclohexyl)methyl)-4-fluorobenzamide involves the reaction of 4-fluorobenzoyl chloride with N-((1-(dimethylamino)cyclohexyl)methyl)amine under controlled conditions. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as preparative high-performance liquid chromatography (HPLC) are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions: N-((1-(Dimethylamino)cyclohexyl)methyl)-4-fluorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-((1-(Dimethylamino)cyclohexyl)methyl)-4-fluorobenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-((1-(Dimethylamino)cyclohexyl)methyl)-4-fluorobenzamide involves its interaction with specific molecular targets. It binds to receptors or enzymes , modulating their activity and leading to various biological effects. The compound may inhibit certain enzymes or receptors , thereby altering cellular pathways and physiological responses .

Comparison with Similar Compounds

  • N-((1-(Dimethylamino)cyclohexyl)methyl)-4-chlorobenzamide
  • N-((1-(Dimethylamino)cyclohexyl)methyl)-4-bromobenzamide
  • N-((1-(Dimethylamino)cyclohexyl)methyl)-4-iodobenzamide

Uniqueness: N-((1-(Dimethylamino)cyclohexyl)methyl)-4-fluorobenzamide is unique due to the presence of the fluorine atom in its structure, which can significantly influence its chemical reactivity and biological activity . The fluorine atom can enhance the compound’s lipophilicity , metabolic stability , and binding affinity to target proteins .

Properties

CAS No.

752142-28-2

Molecular Formula

C16H23FN2O

Molecular Weight

278.36 g/mol

IUPAC Name

N-[[1-(dimethylamino)cyclohexyl]methyl]-4-fluorobenzamide

InChI

InChI=1S/C16H23FN2O/c1-19(2)16(10-4-3-5-11-16)12-18-15(20)13-6-8-14(17)9-7-13/h6-9H,3-5,10-12H2,1-2H3,(H,18,20)

InChI Key

IGOXMJNGGGFQOV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1(CCCCC1)CNC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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